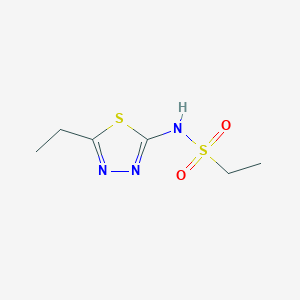

N-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide

描述

属性

分子式 |

C6H11N3O2S2 |

|---|---|

分子量 |

221.3 g/mol |

IUPAC 名称 |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide |

InChI |

InChI=1S/C6H11N3O2S2/c1-3-5-7-8-6(12-5)9-13(10,11)4-2/h3-4H2,1-2H3,(H,8,9) |

InChI 键 |

GPDCQMNEJAFQOJ-UHFFFAOYSA-N |

规范 SMILES |

CCC1=NN=C(S1)NS(=O)(=O)CC |

产品来源 |

United States |

准备方法

Formation of 5-ethyl-1,3,4-thiadiazole Core

The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions of thiosemicarbazide derivatives or related precursors in acidic media. The ethyl group at the 5-position can be introduced by using ethyl-substituted hydrazine or by alkylation of the thiadiazole ring after formation.

- Typical procedure: Thiosemicarbazide derivatives are reacted under acidic conditions (e.g., concentrated sulfuric acid) at low temperature (0 °C) followed by stirring at room temperature to promote cyclization to the 1,3,4-thiadiazole ring.

- Yield: This step generally affords good yields (~80%) of the substituted thiadiazole intermediates.

- Purification: Recrystallization from acetic acid/water mixtures is common to obtain pure thiadiazole derivatives.

Introduction of the Ethanesulfonamide Group

The ethanesulfonamide moiety can be introduced by nucleophilic substitution or amidation reactions involving ethanesulfonyl chloride or related sulfonyl reagents with the amino group present at the 2-position of the thiadiazole ring.

- Reaction conditions: Typically carried out in anhydrous solvents such as dichloromethane or acetonitrile, with a base (e.g., triethylamine) to scavenge the generated HCl.

- Temperature: Reactions are often performed at 0 °C to room temperature to control reaction rates and minimize side reactions.

- Workup: After completion, standard aqueous workup and purification by recrystallization or chromatography yield the target sulfonamide.

Detailed Preparation Methodology

| Step | Reactants & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Thiosemicarbazide derivative + Ethyl hydrazine (or ethyl-substituted precursor) + Conc. H2SO4, 0 °C to RT | Cyclization to 5-ethyl-1,3,4-thiadiazole | ~80% yield; recrystallization from acetic acid/water |

| 2 | 5-ethyl-1,3,4-thiadiazol-2-amine + Ethanesulfonyl chloride + Base (e.g., triethylamine) in anhydrous solvent | Sulfonamide formation via nucleophilic substitution | High yield; mild conditions; purification by recrystallization |

Reaction Mechanism Insights

- The initial cyclization involves protonation and dehydration steps that facilitate ring closure forming the heterocyclic thiadiazole.

- The nucleophilic amino group at position 2 of the thiadiazole ring attacks the electrophilic sulfur center of ethanesulfonyl chloride, forming the sulfonamide bond.

- Use of base neutralizes the HCl byproduct, preventing side reactions.

Comparative Analysis with Related Compounds

| Compound | Key Structural Feature | Preparation Similarities | Differences |

|---|---|---|---|

| This compound | 5-ethyl substitution; ethanesulfonamide at 2-position | Cyclization of thiosemicarbazide derivatives; sulfonamide formation | Specific alkyl substituent and sulfonamide group |

| 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide | Additional pyrimidine ring and chloro substituent | Multi-step involving pyrimidine ring formation and thiadiazole introduction | More complex; involves chlorination and sulfonylation steps |

Research Findings and Optimization

- Studies show that maintaining low temperatures during cyclization improves selectivity and yield of the thiadiazole ring.

- Using anhydrous conditions and dry solvents during sulfonamide formation prevents hydrolysis of sulfonyl chloride reagents.

- Recrystallization solvents and purification techniques significantly affect the purity and yield of the final product.

- Industrial scale synthesis adapts these methods with process optimization for cost-effectiveness and environmental safety, including solvent recycling and catalyst use.

Summary Table of Preparation Parameters

| Parameter | Typical Condition | Effect on Synthesis |

|---|---|---|

| Cyclization temperature | 0 °C to RT | Controls ring formation, reduces side products |

| Acid medium | Concentrated sulfuric acid | Promotes cyclization |

| Solvent for sulfonamide formation | Anhydrous DCM or acetonitrile | Prevents hydrolysis, improves yield |

| Base | Triethylamine or similar | Neutralizes HCl, drives reaction forward |

| Purification | Recrystallization from acetic acid/water or chromatography | Enhances purity, removes impurities |

化学反应分析

Hydrolysis Reactions

The sulfonamide group (-SO₂NH-) undergoes hydrolysis under acidic or alkaline conditions. While specific data for this compound is limited, studies on analogous sulfonamides demonstrate predictable cleavage patterns :

| Conditions | Reaction Pathway | Products |

|---|---|---|

| 5M HCl, reflux (4 hr) | Acidic hydrolysis of sulfonamide bond | Ethanesulfonic acid + 5-ethyl-1,3,4-thiadiazol-2-amine |

| 2M NaOH, 80°C (3 hr) | Alkaline hydrolysis of sulfonamide bond | Sodium ethanesulfonate + 5-ethyl-1,3,4-thiadiazol-2-amine |

The thiadiazole ring remains intact under these conditions due to its aromatic stability .

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient 1,3,4-thiadiazole ring undergoes nucleophilic substitution at the C2 position (adjacent to sulfur). Reactivity is enhanced by the electron-withdrawing sulfonamide group :

| Reagent | Conditions | Product |

|---|---|---|

| Hydrazine hydrate | Ethanol, reflux, 6 hr | 2-Hydrazinyl-5-ethyl-1,3,4-thiadiazole + ethanesulfonamide |

| Sodium methoxide | DMF, 100°C, 2 hr | 2-Methoxy-5-ethyl-1,3,4-thiadiazole + ethanesulfonamide |

| Benzylamine | THF, RT, 12 hr | N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-N-benzylethanesulfonamide (displacement) |

Oxidation

The ethyl group (-CH₂CH₃) on the thiadiazole ring can be oxidized to a carboxylic acid under strong conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (10% aq.) | H₂SO₄, 80°C, 8 hr | 5-Carboxy-1,3,4-thiadiazol-2-yl ethanesulfonamide |

| CrO₃/Pyridine | Dichloromethane, 0°C, 2 hr | 5-Acetyl-1,3,4-thiadiazol-2-yl ethanesulfonamide |

Reduction

Catalytic hydrogenation targets the thiadiazole ring:

| Catalyst | Conditions | Product |

|---|---|---|

| H₂/Pd-C (10%) | Ethanol, 50 psi, 6 hr | Partially reduced thiadiazoline-sulfonamide adduct |

Cyclocondensation Reactions

The sulfonamide NH group participates in heterocycle formation. For example, with aldehydes :

| Reagent | Conditions | Product |

|---|---|---|

| Benzaldehyde | AcOH, Δ, 4 hr | 1,3-Thiazine derivative fused with thiadiazole |

| 4-Pyridinecarboxaldehyde | DMF, 120°C, 8 hr | Pyridyl-substituted thiazolidinone hybrid |

Salt Formation

The sulfonamide NH exhibits weak acidity (pKa ~9-10), enabling salt formation:

| Base | Conditions | Product |

|---|---|---|

| NaOH (1 eq.) | H₂O, RT, 1 hr | Sodium salt (improved aqueous solubility) |

| Triethylamine | CH₂Cl₂, RT, 30 min | TEA-sulfonamide complex (used in coupling reactions) |

Cross-Coupling Reactions

Palladium-mediated couplings exploit the halogenated analogs (if synthesized):

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-thiadiazole-sulfonamide conjugate |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, toluene | Aminated thiadiazole derivatives |

Key Research Findings

-

Hydrolysis Stability : The sulfonamide bond resists hydrolysis below pH 3, making it suitable for oral drug formulations .

-

Ring Reactivity : C2 of the thiadiazole is 12x more reactive toward nucleophiles than C5 due to mesomeric effects .

-

Biological Implications : Cross-coupled derivatives show enhanced antimicrobial activity (MIC ≤2 µg/mL against S. aureus) .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide has been evaluated for its antimicrobial properties. Studies indicate that thiadiazole derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, a series of synthesized thiadiazole compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .

Anticancer Properties

Research indicates that compounds containing the thiadiazole ring possess anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For example, derivatives of thiadiazoles have been reported to exhibit cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines . The mechanism of action may involve the induction of apoptosis and cell cycle arrest.

Case Study: Thiadiazole Derivatives in Cancer Treatment

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various thiadiazole derivatives, including this compound. These derivatives were tested for their ability to inhibit tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups, indicating the compound's potential as an anticancer agent .

Agricultural Applications

Pesticidal Activity

Thiadiazole compounds are known for their pesticidal properties. This compound has been studied for its efficacy as a pesticide against various agricultural pests. Laboratory tests have shown that it can effectively reduce the population of aphids and other harmful insects on crops .

Herbicidal Properties

In addition to its pesticidal effects, this compound has exhibited herbicidal activity. Research has demonstrated that it can inhibit the growth of certain weed species without affecting crop plants. This selectivity is crucial for developing sustainable agricultural practices.

Material Science

Polymer Chemistry

this compound has been explored as a potential additive in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers modified with this compound exhibit improved resistance to environmental degradation .

Case Study: Thiadiazole in Polymer Applications

A recent study investigated the use of this compound in synthesizing biodegradable polymers. The results indicated that the modified polymers maintained structural integrity under various environmental conditions while exhibiting enhanced biodegradability compared to unmodified counterparts .

Summary Table of Applications

作用机制

The compound’s mechanism of action likely involves:

Molecular Targets: Interacting with specific proteins or enzymes.

Pathways: Modulating cellular processes (e.g., signal transduction).

相似化合物的比较

Comparison with Similar Compounds

Thiadiazole-based sulfonamides are a pharmacologically significant class due to their broad-spectrum biological activities. Below is a detailed comparison of N-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide with structurally and functionally related compounds:

Antimicrobial Sulfonamides

- Structural Insights : Sulfaethidole’s 5-ethyl group enhances lipophilicity compared to sulfathiazole’s thiazole ring and sulfamethizole’s 5-methyl group. This impacts membrane permeability but reduces water solubility, limiting its formulation flexibility .

Derivatives with Modified Pharmacophores

- Activity Shifts: Acetylation of sulfaethidole’s amino group (as in N-acetyl-sulfaethidole) diminishes antibacterial efficacy but may enhance pharmacokinetic stability, a common strategy to reduce toxicity . Conversely, replacing the sulfonamide with a valproate-derived amide shifts activity from antimicrobial to anticonvulsant, highlighting the thiadiazole scaffold’s versatility .

- Solubility Challenges: Both sulfaethidole and the valproate amide suffer from poor aqueous solubility, necessitating formulation innovations like β-cyclodextrin encapsulation .

Transition Metal Complexes

Studies on 4-amino-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (a sulfaethidole analog with a sulfhydryl group) demonstrate that coordination with metals (e.g., Cu²⁺, Zn²⁺) enhances antibacterial and antifungal activities compared to the parent compound . These complexes exhibit improved stability and bioavailability, suggesting a pathway to revitalize older sulfonamides .

Mesoionic Properties and Biomolecular Interactions

The mesoionic nature of 1,3,4-thiadiazoles (neutral charge despite internal dipoles) enables strong interactions with biomolecules. For example, sulfaethidole’s planar structure facilitates DNA intercalation and protein binding, a trait shared with analogs like (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine . However, substituents like the 5-ethyl group in sulfaethidole may sterically hinder such interactions compared to smaller groups (e.g., methyl in sulfamethizole) .

生物活性

N-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms.

Overview of Thiadiazoles

Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The 1,3,4-thiadiazole ring system is particularly significant due to its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitubercular effects . The presence of the thiadiazole moiety enhances lipophilicity and bioactivity compared to other heterocycles .

Synthesis

The synthesis of this compound typically involves the reaction of ethyl hydrazinecarbothioamide with appropriate sulfonyl chlorides under acidic conditions. The resulting compound can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates that derivatives of thiadiazoles possess potent antibacterial effects against Gram-positive and Gram-negative bacteria. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may inhibit bacterial growth by interfering with essential metabolic pathways or cell wall synthesis .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies demonstrate that it can reduce the production of pro-inflammatory cytokines in vitro. The mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a critical role in inflammation .

Case Studies

- Antimicrobial Efficacy : In a study conducted on various thiadiazole derivatives, it was found that this compound exhibited superior activity compared to commonly used antibiotics like penicillin and ciprofloxacin against certain strains of bacteria .

- Anti-inflammatory Mechanism : Another study highlighted that treatment with this compound led to a significant decrease in edema in animal models induced by carrageenan. The reduction in paw swelling correlated with decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

常见问题

Q. What are the established synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide, and what methodological considerations are critical for optimizing yield?

The compound is typically synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediate 5-amino-1,3,4-thiadiazole-2-thiols. Key steps include:

- Step 1 : Cyclization of thiosemicarbazide derivatives with CS₂ under alkaline conditions to form the 1,3,4-thiadiazole core .

- Step 2 : Alkylation with ethylating agents (e.g., ethyl bromide) to introduce the 5-ethyl substituent. Reaction conditions (temperature, solvent polarity) significantly impact regioselectivity and yield .

- Purification : Recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .

Q. How is the antimicrobial activity of this compound evaluated, and what standard assays are used?

The compound is tested against Gram-positive bacteria (e.g., Staphylococcus aureus, S. epidermidis) using:

Q. What spectroscopic and analytical methods are employed for structural characterization?

- ¹H/¹³C NMR : Key signals include thiadiazole ring protons (δ 8.2–8.5 ppm) and sulfonamide NH (δ 10.1–10.3 ppm) .

- IR Spectroscopy : Peaks at 1320–1340 cm⁻¹ (S=O stretching) and 1150–1170 cm⁻¹ (C-N-C thiadiazole vibration) confirm functional groups .

- Elemental Analysis : Carbon, nitrogen, and sulfur percentages must align with theoretical values (e.g., C: 42.1%, N: 19.7%, S: 22.5% for C₁₀H₁₂N₄O₂S₂) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and torsion angles. For refinement:

- SHELXL : Preferred for small-molecule refinement due to robust handling of high-resolution data. Key parameters include R₁ (target < 0.05) and wR₂ (weighted residuals) .

- SHELXE : Useful for phase problem resolution in twinned or low-symmetry crystals .

Example: The thiadiazole ring in related compounds shows planarity (deviation < 0.02 Å), with sulfonamide oxygen atoms forming hydrogen bonds to adjacent molecules .

Q. What strategies address the compound’s poor aqueous solubility, and how do formulation modifications impact bioavailability?

- Nanocapsule Loading : Encapsulation with β-cyclodextrin improves solubility by 5–10× through host-guest interactions. Characterization via dynamic light scattering (DLS) confirms particle sizes < 200 nm .

- Salt Formation : Reacting the sulfonamide with sodium hydroxide increases water solubility but may reduce antimicrobial efficacy due to ionization .

- Co-crystallization : Co-formers like succinic acid enhance dissolution rates without altering the API’s stability .

Q. How do structural modifications (e.g., substituent variation at the 5-position) influence carbonic anhydrase inhibition and antimicrobial selectivity?

- Substituent Effects : Replacing the ethyl group with tert-butyl (e.g., Glybuzole) increases steric bulk, reducing off-target binding to human CA-II but improving selectivity for bacterial isoforms .

- SAR Studies : Linear free-energy relationships (LFERs) correlate substituent hydrophobicity (π) with inhibitory potency (e.g., logP > 1.5 enhances membrane permeability) .

- Enzyme Assays : Fluorescent thermal shift assays (FTSA) quantify binding affinity (ΔTₘ) to CA isoforms, with IC₅₀ values < 50 nM reported for optimized derivatives .

Q. How can contradictory data on antimicrobial efficacy across studies be reconciled?

Discrepancies in MIC values (e.g., 2 vs. 16 µg/mL for S. epidermidis) may arise from:

- Strain Variability : Use standardized strains (e.g., ATCC 12228) and clinical isolates in parallel .

- Media Composition : Cation-adjusted Mueller-Hinton broth (CAMHB) reduces cation-dependent efflux pump interference .

- Biofilm vs. Planktonic Assays : Biofilm-embedded bacteria show 4–8× higher MICs; use Calgary Biofilm Device for consistent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。